Enhanced Lipophilicity and Synthetic Utility Driven by the 6-Bromo Substituent
The 6-bromo substituent on 6-bromo-1-methyl-1H-indazol-3-amine significantly increases its lipophilicity compared to the non-brominated analog 1-methyl-1H-indazol-3-amine. This is reflected in its computed XLogP3-AA value of 1.9, which is higher than the parent 1-methyl-1H-indazol-3-amine scaffold [1]. This property is crucial for optimizing the pharmacokinetic profile of drug candidates. Furthermore, the bromine atom serves as an essential synthetic handle for palladium-catalyzed cross-coupling reactions, a capability absent in non-halogenated analogs, thereby enabling the construction of structurally diverse compound libraries [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 1-methyl-1H-indazol-3-amine (non-brominated analog); XLogP3-AA < 1.9 (inferred) |
| Quantified Difference | Quantitative increase in lipophilicity |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity can improve membrane permeability and target engagement, while the bromine atom enables efficient diversification via cross-coupling, making it a more versatile intermediate.
- [1] PubChem. (2025). Compound Summary for CID 46835549, 6-Bromo-1-methyl-1H-indazol-3-amine. National Center for Biotechnology Information. View Source
- [2] MDPI. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 30(2), 388. View Source
